![molecular formula C21H18N2O3S B2935811 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941941-99-7](/img/structure/B2935811.png)
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a synthetic organic compound with a complex molecular structure, which includes a thiophene ring, a benzo[e]pyrazolo[1,5-c][1,3]oxazine system, and a phenol group
作用機序
Target of Action
The compound, also known as 3-[10-methoxy-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol, is a novel molecule that has been synthesized for its potential therapeutic properties . The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from carrying out its normal function of promoting cell cycle progression . The exact nature of this interaction and the structural features of the compound that contribute to its inhibitory activity are subjects of ongoing research .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Like many other small molecules, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes, and eventually excreted . These properties can significantly impact the compound’s bioavailability, or the proportion of the administered drug that reaches the systemic circulation in an active form .
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest and potentially apoptosis . This can result in the reduction of tumor growth in cancerous cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the patient’s overall health status .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: : This can be achieved through cyclization reactions involving suitable starting materials like substituted benzene and pyrazole derivatives.
Introduction of the methoxy and thiophene groups: : These can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the phenol group: : This often involves nucleophilic substitution reactions under controlled conditions to attach the phenol moiety to the core structure.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield, purity, and cost-efficiency. This includes:
Using readily available or easily synthesizable starting materials.
Optimizing reaction conditions (e.g., temperature, solvents, catalysts) to enhance the efficiency and selectivity.
Implementing purification steps (e.g., recrystallization, chromatography) to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones under specific conditions.
Reduction: : The nitro groups (if present) can be reduced to amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the substituents on the thiophene ring or the oxazine core.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide, or potassium permanganate, can be used.
Reducing agents: : Like sodium borohydride or catalytic hydrogenation.
Catalysts: : Palladium on carbon (Pd/C) for coupling reactions or Friedel-Crafts catalysts for substitution reactions.
Major Products
Oxidation: : Results in quinones and other oxidized derivatives.
Reduction: : Produces amines and other reduced forms.
Substitution: : Leads to various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has diverse applications in research:
Chemistry: : As an intermediate in synthesizing more complex organic compounds.
Biology: : In studies of enzyme inhibition or as a probe in biochemical assays.
Medicine: : Potential therapeutic applications due to its structural novelty.
Industry: : As a precursor in material science, specifically in developing novel polymers or electronic materials.
類似化合物との比較
Comparison with other similar compounds highlights the uniqueness of 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol:
Structural Uniqueness: : The combination of the oxazine ring, thiophene, and phenol groups is relatively rare.
Similar Compounds: : Others might include derivatives of benzo[e]pyrazolo[1,5-c][1,3]oxazine, thiophene-substituted compounds, or other multi-ring systems with similar electronic properties.
List of Similar Compounds
3-(5-thiophen-2-yl-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.
3-(7-methoxy-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.
3-(7-methoxy-5-(furan-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.
特性
IUPAC Name |
3-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-18-8-3-7-15-17-12-16(13-5-2-6-14(24)11-13)22-23(17)21(26-20(15)18)19-9-4-10-27-19/h2-11,17,21,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLMIYVGFZAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
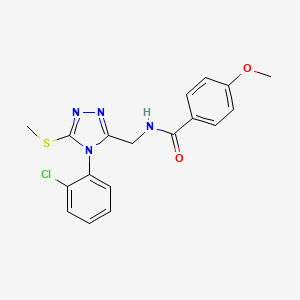

![N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2935731.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)
![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)

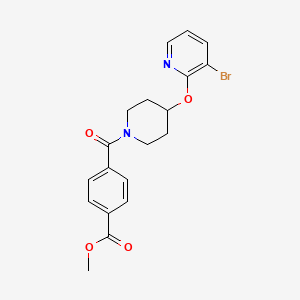
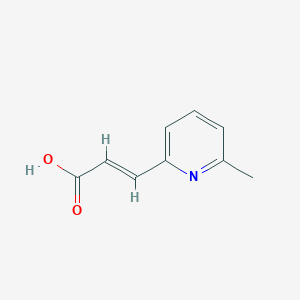
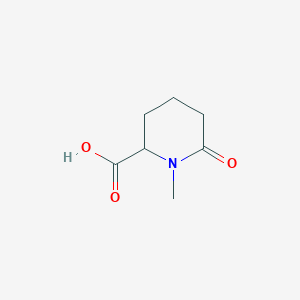
![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)
![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)
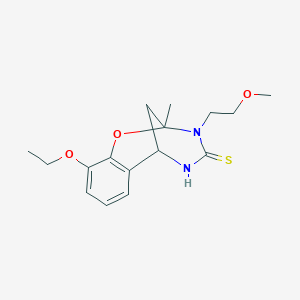
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
